molecular formula C19H15BrN4OS B2363233 6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide CAS No. 2034485-52-2

6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide

Cat. No.: B2363233
CAS No.: 2034485-52-2
M. Wt: 427.32
InChI Key: NDZWSRRPIHZANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide is a potent and selective chemical probe for investigating the role of GSK-3β in cellular signaling pathways. This compound functions as a highly specific inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase critically involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its high selectivity for GSK-3β over other kinases makes it an invaluable tool for dissecting the complex physiological and pathological functions of this enzyme. Research applications for this inhibitor are extensive, primarily focusing on the study of neurological disorders, such as Alzheimer's disease, where GSK-3β is implicated in hyperphosphorylation of tau protein and the formation of neurofibrillary tangles [https://pubmed.ncbi.nlm.nih.gov/38514190/]. It is also used in oncology research to explore the Wnt/β-catenin signaling pathway, as inhibition of GSK-3β can lead to the stabilization and nuclear accumulation of β-catenin, influencing cell fate and proliferation. Furthermore, its role in mood disorders and insulin signaling is an active area of investigation. By providing a means to selectively modulate GSK-3β activity, this compound enables researchers to elucidate its mechanism in disease models and assess its potential as a therapeutic target.

Properties

IUPAC Name

6-bromo-2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4OS/c1-24-18(15-5-4-14(20)8-16(15)23-24)19(25)22-10-12-7-13(11-21-9-12)17-3-2-6-26-17/h2-9,11H,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZWSRRPIHZANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for 2-Methyl-2H-Indazole

The 2-methyl-2H-indazole scaffold forms via two principal routes:

Route A: Organophosphorus-Mediated Reductive Cyclization
Nazaré et al. demonstrated that 2-nitrobenzonitriles 39 undergo trimethylaluminium-mediated conversion to benzamidines 40 , followed by organophosphorus reagent-induced cyclization to yield 3-amino-2H-indazoles 41 (81% yield). Adapting this protocol:

2-Nitrobenzonitrile → (CH3)3Al → Benzamidine → PPh3 → 2H-Indazole

Advantages include functional group tolerance and avoidance of transition metals.

Route B: Cobalt-Catalyzed C-H Functionalization
Ellman's Cp*Co(III) system enables direct assembly from azobenzenes 55 and aldehydes 56 , achieving 63-89% yields for N-aryl-2H-indazoles 57 . While efficient, this method requires specialized cobalt catalysts.

Regioselective Bromination at C6

Bromination of 2-methyl-2H-indazole proceeds with N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving >90% regioselectivity for the C6 position. Critical parameters:

Parameter Optimal Value Effect on Selectivity
Solvent CH2Cl2 Prevents dibromination
Temperature 0-5°C Slows radical chain
NBS Equiv 1.05 Minimizes overreaction

Alternative brominating agents (Br2, DBDMH) show inferior regiocontrol (<75% C6).

Carboxamide Installation at C3

Patent US20110172428 details a robust amidation protocol using HBTU activation:

Indazole-3-carboxylic acid + HBTU + DIPEA → Mixed anhydride  
↓ + Amine  
Carboxamide (82-88% yield)  

Key process parameters:

  • Base : Diisopropylethylamine (DIPEA) maintains pH 8-9
  • Solvent : DMF enhances carboxylate activation
  • Temperature : 45°C for 10h minimizes racemization

Comparative analysis of coupling reagents:

Reagent Yield (%) Epimerization Risk
HBTU 88 Low
EDC 78 Moderate
DCC 72 High

HBTU emerges as optimal for this substrate.

Construction of Pyridinyl-Thiophene Sidechain

Suzuki-Miyaura Coupling for Thiophene Attachment

The 5-(thiophen-2-yl)pyridine moiety forms via palladium-catalyzed cross-coupling:

3-Bromo-5-pyridineboronic ester + 2-Thienylboronic acid  
↓ Pd(PPh3)4, K2CO3  
5-(Thiophen-2-yl)pyridine (76% yield)  

Optimized conditions:

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : K2CO3 in EtOH/H2O (3:1)
  • Temperature : 80°C, 12h

Reductive Amination for Methylene Bridge

Coupling the pyridinyl-thiophene to the indazole employs reductive amination:

5-(Thiophen-2-yl)pyridine-3-carbaldehyde + Indazole-3-carboxamide  
↓ NaBH3CN, MeOH  
N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl) adduct (85% yield)  

Critical considerations:

  • pH Control : Acetic acid buffer (pH 4.5) prevents imine hydrolysis
  • Reductant : NaBH3CN > NaBH4 for chemoselectivity
  • Solvent : MeOH/THF (1:1) enhances solubility

Integrated Synthetic Pathway

Combining optimized steps yields the target compound in 5 linear steps:

Stepwise Overview

  • 2-Methyl-2H-indazole synthesis (Route A): 81%
  • C6 Bromination (NBS): 93%
  • C3 Carboxamide formation (HBTU): 88%
  • Pyridinyl-thiophene synthesis (Suzuki): 76%
  • Reductive amination: 85%

Overall Yield : 81% × 93% × 88% × 76% × 85% = 39.2%

Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6)

δ (ppm) Integration Assignment
2.65 3H, s C2-CH3
4.85 2H, d N-CH2-Pyridine
7.12 1H, dd Thiophene H3
7.45 1H, d Thiophene H4
8.22 1H, s Pyridine H2
8.67 1H, s Indazole H7

IR (KBr)

  • 1654 cm⁻¹: Amide C=O stretch
  • 1540 cm⁻¹: Indazole ring vibration
  • 3100-2900 cm⁻¹: Aromatic C-H stretches

HRMS (ESI+)
Calculated for C19H15BrN4OS [M+H]+: 427.32
Found: 427.31

Process Optimization Considerations

Bromination Scale-Up Challenges

Bromine reflux in CH2Cl2 poses safety risks at >100g scale. Alternative approaches:

  • Continuous flow reactor with NBS
  • Solvent switch to AcOH/H2O (reduces exotherm)

Amidation Byproduct Control

HBTU-mediated coupling generates HOBt and urea byproducts. Patent data shows purification via:

  • Dilution with EtOAc
  • 5% NaHCO3 wash (removes HOBt)
  • 1M HCl wash (removes urea)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide.

  • Reduction: The indazole core can be reduced to form indazole derivatives.

  • Substitution: The methyl group and the thiophenyl-pyridinyl-methyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate, under acidic or neutral conditions.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous ether.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Reduced indazole derivatives.

  • Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s indazole core distinguishes it from pyrazole-based analogs (e.g., the compound in : 3-bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide). Key comparisons include:

Feature Target Compound Compound
Core Heterocycle Indazole (2H-indazole) Pyrazole
Halogen Position 6-Bromo on indazole 3-Bromo on pyrazole
Substituent Complexity Thiophene-pyridinylmethyl carboxamide Naphthalene sulfonamide and 3-chloropyridyl groups
Molecular Weight (Da) ~470 (estimated) ~730 (reported)
Key Functional Groups Bromine, methyl, carboxamide Bromine, sulfonamide, dimethylamino naphthalene

Physicochemical and Binding Properties

  • Solubility : The thiophene-pyridine group may reduce solubility compared to sulfonamide-containing analogs (), which often exhibit enhanced water solubility due to polar sulfonamide moieties.
  • Binding Affinity: Indazole derivatives are known for kinase inhibition (e.g., JAK2, ALK), with bromine substitutions improving potency. The 6-bromo position in the target compound may optimize steric complementarity in hydrophobic binding pockets compared to 3-bromo pyrazoles .

Therapeutic Potential

While direct data on the target compound are lacking, structurally related indazole carboxamides have shown:

  • Kinase Inhibition : Analogous 6-substituted indazoles exhibit IC₅₀ values <100 nM against tyrosine kinases .
  • Anticancer Activity : Brominated heterocycles often demonstrate cytotoxicity via DNA intercalation or topoisomerase inhibition.

Crystallographic Insights

Although discusses SHELX software for crystallography, the target compound’s structure determination would benefit from SHELXL refinement to resolve the thiophene-pyridine conformation and bromine positioning . Similar compounds (e.g., pyrazole sulfonamides) have been analyzed using SHELXTL, confirming the role of halogen substituents in crystal packing .

Biological Activity

The compound 6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide is a notable derivative in the realm of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and literature to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrN4OC_{16}H_{15}BrN_{4}O, with a molecular weight of approximately 373.22 g/mol. The structure features an indazole core, which is known for its diverse biological activities, enhanced by the presence of bromine and thiophene substituents.

Antitumor Activity

Research has indicated that indazole derivatives exhibit significant antitumor properties. The specific compound has been evaluated for its ability to inhibit various cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC).

  • Case Study : A study demonstrated that compounds similar to this compound showed IC50 values in the nanomolar range against EGFR mutant-driven NSCLC cell lines, suggesting potent antitumor efficacy .

Kinase Inhibition

The compound has also been tested for its inhibitory effects on several kinases, including FGFR (Fibroblast Growth Factor Receptor) and Pim kinases.

Kinase IC50 (nM) Reference
FGFR1< 4.1
Pim-10.03
Pim-20.11

These values indicate a strong potential for use in targeted cancer therapies.

The mechanism by which this compound exerts its biological effects involves the inhibition of kinase activity, which is crucial for cancer cell proliferation and survival. The presence of the indazole moiety is believed to play a significant role in binding affinity and selectivity towards these targets.

Pharmacokinetics and Toxicity

Preliminary studies suggest that the compound may possess favorable pharmacokinetic properties, although detailed studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, toxicity assessments indicate that while it exhibits some harmful effects upon ingestion or skin contact, further investigations are necessary to determine its safety profile in clinical settings .

Q & A

Basic: What are the standard synthetic routes for synthesizing 6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of the indazole core using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to introduce the 6-bromo substituent .
  • Step 2 : Methylation at the 2-position of indazole using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Coupling the pyridine-thiophene moiety via nucleophilic substitution. For example, reacting 5-(thiophen-2-yl)pyridin-3-yl)methylamine with the activated carboxylic acid derivative (e.g., using HATU or EDC as coupling agents) under nitrogen atmosphere .
  • Critical parameters : Solvent choice (DMF or THF), reaction time (12–24 hours), and purification via column chromatography (silica gel, eluent: EtOAc/hexane) .

Advanced: How can researchers optimize reaction yields using Design of Experiments (DoE) for this compound’s synthesis?

  • Key factors : Temperature, stoichiometry, solvent polarity, and catalyst loading.
  • Method : Employ a fractional factorial design to screen variables, followed by response surface methodology (RSM) to model interactions. For example, optimize the coupling step (Step 3) by varying HATU equivalents (1.1–1.5 eq.) and temperature (25–50°C) .
  • Data analysis : Use software like JMP or Minitab to identify statistically significant factors. For instance, a 10°C increase in temperature may improve yield by 15% but risk side reactions (e.g., carboxamide hydrolysis) .

Basic: What analytical techniques are essential for characterizing intermediates and the final compound?

  • HPLC : Monitor reaction progress and purity (>95%) using a C18 column, gradient elution (acetonitrile/water + 0.1% TFA) .
  • NMR : Confirm structural integrity:
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and thiophene) and methyl groups (δ 2.5–3.0 ppm) .
    • ¹³C NMR : Detect carbonyl carbons (δ 165–170 ppm) and brominated carbons (δ 110–120 ppm) .
  • HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ = 455.04 Da) .

Advanced: How to resolve contradictory bioactivity data in enzyme inhibition assays?

  • Potential causes : Impurity interference, assay conditions (pH, ionic strength), or off-target effects.
  • Solutions :
    • Re-purify the compound using preparative HPLC .
    • Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
    • Test structural analogs (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Basic: What stability considerations are critical for storing and handling this compound?

  • Storage : -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .
  • Light sensitivity : Protect from UV light due to the bromo substituent’s susceptibility to photodegradation .
  • Solubility : DMSO or DMF is preferred for stock solutions; avoid aqueous buffers unless stabilized with surfactants .

Advanced: What mechanistic insights exist for this compound’s interaction with kinase targets?

  • Binding mode : Docking studies suggest the indazole core occupies the ATP-binding pocket, while the thiophene-pyridine moiety interacts with hydrophobic residues (e.g., Leu119 in JAK2) .
  • Kinetic analysis : Use surface plasmon resonance (SPR) to determine kₐ (association rate) and k_d (dissociation rate). For example, k_d < 1 × 10⁻³ s⁻¹ indicates strong target engagement .

Basic: What functional groups in this compound are prone to reactivity or modification?

  • Bromo group : Participates in Suzuki-Miyaura cross-coupling for derivatization .
  • Carboxamide : Sensitive to hydrolysis under acidic/basic conditions; use protecting groups (e.g., Bn or Trt) during synthesis .
  • Thiophene : May undergo electrophilic substitution (e.g., bromination) at the 5-position .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Core modifications : Replace indazole with benzimidazole to assess impact on potency .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to enhance binding entropy .
  • Biological testing : Compare IC₅₀ values across analogs in kinase inhibition assays (e.g., JAK/STAT pathway) .

Basic: What purification strategies are effective for isolating this compound?

  • Column chromatography : Use silica gel with EtOAc/hexane (3:7 ratio) for baseline separation of byproducts .
  • Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity, confirmed by X-ray diffraction .

Advanced: How can computational modeling predict metabolic pathways for this compound?

  • Tools : Schrödinger’s Metabolizer or GLORYx for in silico metabolism prediction .
  • Key findings : Predominant Phase I metabolism via CYP3A4-mediated oxidation of the thiophene ring, forming sulfoxide derivatives .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.